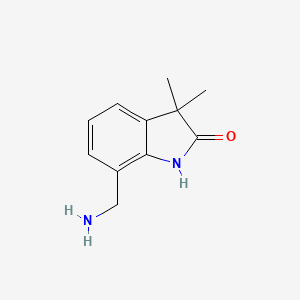
7-(Aminomethyl)-3,3-dimethylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Aminomethyl)-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an aminomethyl group attached to the indoline core, making it a valuable target for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)-3,3-dimethylindolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethynylanilines with secondary amines and aldehydes in the presence of a copper catalyst. This domino three-component coupling-cyclization reaction yields the desired indoline derivative in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of isocyanide reagents. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Aminomethyl)-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indoles.
Reduction: Reduction reactions can modify the functional groups attached to the indoline core.
Common Reagents and Conditions:
Oxidation: Transition-metal/quinone complexes are effective catalysts for aerobic dehydrogenation of indolines.
Reduction: Reductive cyclization using aminoguanidine and CO2 in the presence of triethoxysilane.
Substitution: Quaternary ammonium salts like PhMe3NI and PhEt3NI are used for monoselective N-alkylations.
Major Products: The major products formed from these reactions include various substituted indoles and indoline derivatives, which can be further utilized in pharmaceutical and chemical research.
Aplicaciones Científicas De Investigación
7-(Aminomethyl)-3,3-dimethylindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7-(Aminomethyl)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
7-Deaza-7-Aminomethyl-Guanine: Shares structural similarities but differs in its biological activity and applications.
4-Aminomethyl-7-Benzyloxy-2H-chromen-2-one: Another compound with a similar aminomethyl group but different core structure and properties.
Uniqueness: 7-(Aminomethyl)-3,3-dimethylindolin-2-one is unique due to its specific indoline core and the presence of the aminomethyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
7-(aminomethyl)-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-5-3-4-7(6-12)9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
Clave InChI |
PECOYGRTDPMKNF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC(=C2NC1=O)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


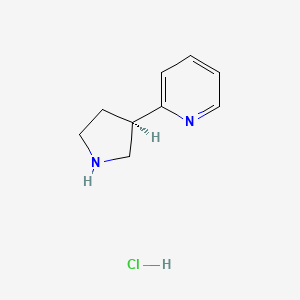
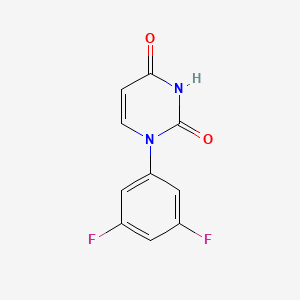
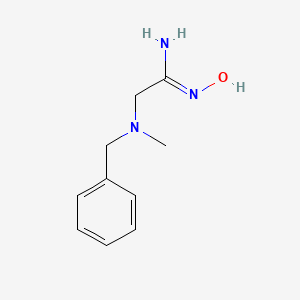
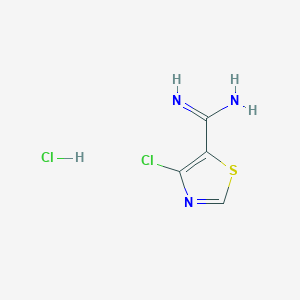
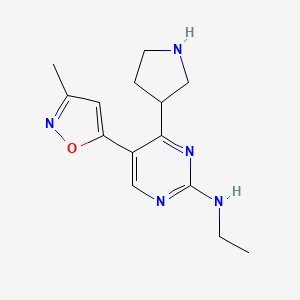
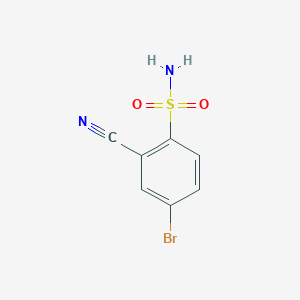
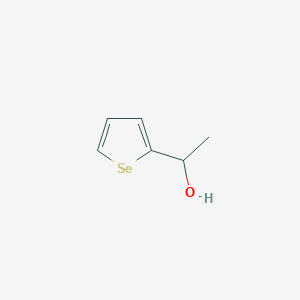
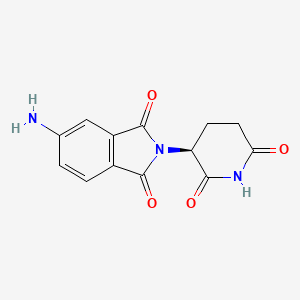
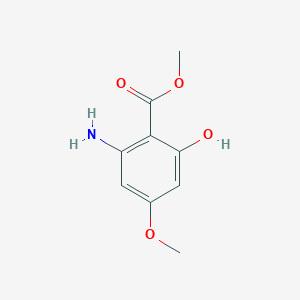
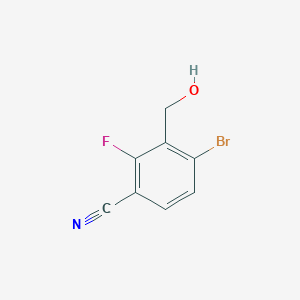
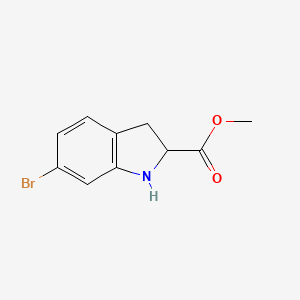
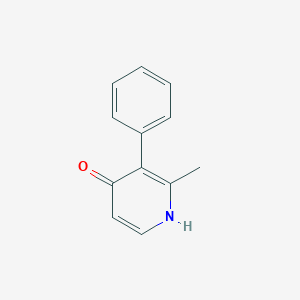
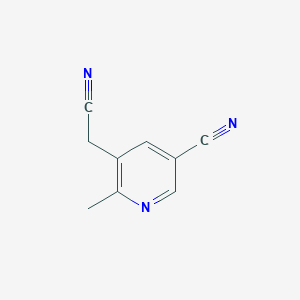
![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
